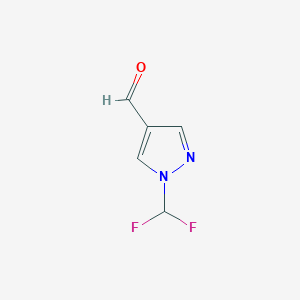

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-5(7)9-2-4(3-10)1-8-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVIZGROEHEVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216244-84-6 | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Modern Agrochemicals and Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde, a key fluorinated heterocyclic building block in contemporary chemical research. The strategic incorporation of a difluoromethyl group onto the pyrazole scaffold imparts unique physicochemical properties that are highly sought after in the design of novel agrochemicals and pharmaceuticals. This document details the plausible synthetic pathways, thorough spectroscopic characterization, and significant applications of this versatile intermediate, with a particular focus on its role in the synthesis of advanced succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction: The Significance of the Difluoromethyl-Pyrazole Moiety

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and diverse biological activities.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF₂) group, has become a cornerstone of modern drug and pesticide discovery. The -CHF₂ group can act as a lipophilic hydrogen bond donor, enhance metabolic stability by blocking oxidation sites, and modulate the acidity of neighboring protons, thereby influencing binding affinities to biological targets.[3]

This compound combines these advantageous features, presenting a reactive aldehyde handle for further molecular elaboration. This makes it a highly valuable precursor for constructing complex molecules with potential therapeutic or crop-protective properties. Its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a crucial intermediate for a multi-billion dollar class of SDHI fungicides, including Fluxapyroxad and Bixafen, highlighting the industrial relevance of this chemical motif.[4][5]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a single, publicly available procedure. However, a robust synthetic strategy can be devised based on well-established transformations in heterocyclic chemistry. The most logical approaches involve either the construction of the pyrazole ring with the difluoromethyl group already in place or the late-stage N-difluoromethylation of a pre-formed pyrazole-4-carbaldehyde.

Proposed Synthetic Pathway: Vilsmeier-Haack Cyclization and N-Difluoromethylation

A highly plausible two-stage synthesis is outlined below, combining the Vilsmeier-Haack reaction for the formation of the pyrazole-4-carbaldehyde core, followed by N-difluoromethylation.

Stage 1: Synthesis of 1H-Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocycles and can also be employed to construct the pyrazole ring itself from suitable hydrazone precursors.[2][6]

-

Causality of Experimental Choices: The reaction begins with the formation of a hydrazone from hydrazine and a suitable ketone. This hydrazone then undergoes a cyclization and double formylation reaction with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the pyrazole-4-carbaldehyde.

Stage 2: N-Difluoromethylation of 1H-Pyrazole-4-carbaldehyde

The introduction of the difluoromethyl group onto the pyrazole nitrogen can be achieved through difluorocarbene insertion.

-

Causality of Experimental Choices: Chlorodifluoromethane (Freon 22) is a common source of difluorocarbene, though its use is restricted due to environmental concerns.[3][7] Alternative, more modern reagents like diethyl bromodifluoromethylphosphonate in the presence of a base provide a milder and more accessible route to N-difluoromethylation of azoles.[8] The reaction proceeds by the in-situ generation of difluorocarbene, which is then trapped by the nucleophilic pyrazole nitrogen.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde A detailed protocol for a related analogue is provided in the literature and can be adapted.[6]

-

To a solution of the starting hydrazone (1.0 mmol) in dry DMF (4 mL) under an inert atmosphere, cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

-

The resulting precipitate can be collected by filtration and purified by column chromatography to yield 1H-pyrazole-4-carbaldehyde.

Step 2: N-Difluoromethylation

-

To a solution of 1H-pyrazole-4-carbaldehyde (1.0 mmol) and a suitable base (e.g., potassium carbonate, 2.0 mmol) in a polar aprotic solvent (e.g., DMF), add the difluoromethylating agent (e.g., diethyl bromodifluoromethylphosphonate, 1.5 mmol).

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Caption: Proposed two-stage synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

| Property | Predicted Value |

| Molecular Formula | C₅H₄F₂N₂O |

| Molecular Weight | 146.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | s | - |

| Pyrazole H-3 | 8.1 - 8.3 | s | - |

| Pyrazole H-5 | 7.9 - 8.1 | s | - |

| Difluoromethyl (-CHF₂) | 7.3 - 7.6 | t | ~58.0 (²JH-F) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Aldehyde C=O | 184 - 186 | s |

| Pyrazole C-4 | 138 - 140 | s |

| Pyrazole C-3 | 142 - 144 | s |

| Pyrazole C-5 | 130 - 132 | t (small J) |

| Difluoromethyl (-CHF₂) | 112 - 114 | t (¹JC-F ≈ 255 Hz) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3150 | Medium |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |

| C-F stretch | 1100 - 1150 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 146.03 |

| [M-CHO]⁺ | 117.03 |

| [M-CHF₂]⁺ | 95.04 |

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is a valuable synthon for creating a diverse range of biologically active molecules. The aldehyde functionality serves as a versatile handle for various transformations, including oxidation, reduction, condensation, and the formation of other heterocyclic rings.

Precursor to SDHI Fungicides

The most significant application of this chemical scaffold is in the synthesis of SDHI fungicides. While the corresponding carboxylic acid is the direct precursor in many patented routes, the aldehyde is a key intermediate to access this acid via oxidation.[4][5]

Oxidation to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The aldehyde can be efficiently oxidized to the corresponding carboxylic acid, which is the key building block for fungicides like Fluxapyroxad.

-

Causality of Experimental Choices: Standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effect this transformation. The choice of oxidant depends on the scale and desired reaction conditions.

Caption: Pathway to SDHI fungicides from the pyrazole aldehyde.

The resulting carboxylic acid is then typically converted to its acid chloride and coupled with a specific aniline derivative to yield the final active ingredient. For example, the synthesis of Fluxapyroxad involves the coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[10]

Role in Pharmaceutical Scaffolding

The pyrazole-4-carbaldehyde moiety is also a versatile starting material for the synthesis of various pharmaceutical candidates. The aldehyde can be converted into oximes, hydrazones, and other derivatives which can then be cyclized to form more complex heterocyclic systems with a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][6]

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern molecular design. Its synthesis, while requiring specialized reagents, is achievable through established synthetic methodologies. The unique combination of a reactive aldehyde, a stable pyrazole core, and the modulating effects of the difluoromethyl group makes it an exceptionally valuable building block for the discovery and development of next-generation agrochemicals and pharmaceuticals. As the demand for more effective and safer chemical solutions grows, the importance of such precisely engineered synthons will undoubtedly continue to increase.

References

- CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

-

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF - European Patent Office - EP 4008715 A1. EPO. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Difluoromethylation of Heterocyclic Compounds Containing an N=C-C Ambident Nucleophilic System. ResearchGate. [Link]

-

FLUXAPYROXAD (256) First draft prepared by Dr Paul Humphrey, Australian Pesticides and Veterinary Medicines Authority, Canberra. Food and Agriculture Organization of the United Nations. [Link]

-

N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

-

Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Wiley Online Library. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

-

Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. National Institutes of Health. [Link]

-

Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Chlorodifluoromethane. American Chemical Society. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. acs.org [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: A Versatile Fluorinated Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning applications as a key building block for novel bioactive molecules. This document synthesizes current knowledge to offer field-proven insights and detailed methodologies for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy to enhance metabolic stability, bioavailability, and binding affinity.[4] The difluoromethyl (-CHF₂) group, in particular, is of high interest as it can act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amine functionalities.[4][5][6]

This compound merges these two valuable pharmacophores: the versatile pyrazole ring and the advantageous difluoromethyl group. This unique combination makes it a highly sought-after intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals.[7]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The IUPAC name for the topic compound is This compound .[7]

| Property | Value | Source |

| CAS Number | 1216244-84-6 | [7] |

| Molecular Formula | C₅H₄F₂N₂O | [7] |

| Molecular Weight | 146.09 g/mol | [7] |

| SMILES | O=CC1=CN(C(F)F)N=C1 | [7] |

| Purity | ≥95% (typical) | [7] |

| Appearance | Crystal | [8] |

| Storage | 4°C, stored under nitrogen | [7] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively published, a highly plausible and widely utilized method for the preparation of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[9][10][11] This reaction facilitates the cyclization and formylation of hydrazones in a one-pot procedure.

Proposed Synthetic Pathway via Vilsmeier-Haack Reaction

The synthesis would logically proceed in two main steps: the formation of a hydrazone from a suitable ketone and difluoromethylhydrazine, followed by the Vilsmeier-Haack cyclization and formylation.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack synthesis of related pyrazole-4-carbaldehydes.[10]

Step 1: Synthesis of Acetone Difluoromethylhydrazone (Intermediate)

-

To a stirred solution of difluoromethylhydrazine (1.0 eq) in ethanol at 0 °C, add acetone (1.1 eq) dropwise.

-

Add a catalytic amount of acetic acid.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C with stirring.

-

To this pre-formed reagent, add a solution of the crude acetone difluoromethylhydrazone (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[10]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of 7-8.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate in organic synthesis.

Key Reactions of the Aldehyde Group

-

Oxidation: The carbaldehyde can be oxidized to the corresponding carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial intermediate for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[4][12]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce diverse amine functionalities.

-

Wittig Reaction: Olefination via the Wittig reaction allows for the extension of the carbon chain and the formation of various substituted alkenes.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds to form a wide range of derivatives. For instance, condensation with malononitrile followed by cyclization is a common strategy for synthesizing fused heterocyclic systems.

-

Conversion to Nitrile: The aldehyde can be converted to a nitrile group, which is a versatile precursor for other functionalities like tetrazoles, as seen in the synthesis of anti-inflammatory agents.[13]

-

Formation of Ureas: It can be used in multi-step syntheses to generate pyrazole-based ureas, which have shown potential as anti-melanoma agents.[13]

Caption: Reactivity of the pyrazole-4-carbaldehyde.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound position it as a key building block in the development of novel bioactive compounds.

Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant application of difluoromethyl pyrazole derivatives is in the synthesis of modern fungicides. Specifically, the corresponding carboxylic acid is a key component of several commercially successful SDHI fungicides.[4][12] These compounds inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, effectively halting their energy production.

Medicinal Chemistry

-

Anti-inflammatory Agents: Pyrazole-4-carbaldehydes are precursors to potent anti-inflammatory drugs. For example, related structures are used to synthesize compounds that act as selective COX-2 inhibitors.[6][13]

-

Anticancer Agents: The pyrazole scaffold is present in numerous anticancer drugs. Derivatives of pyrazole-4-carbaldehyde have been explored for their potential as anti-melanoma agents and in targeting various cancer cell lines.[13]

-

Antimicrobial Agents: The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[1][11]

Safety and Handling

Based on available data for the parent compound, 1H-pyrazole-4-carbaldehyde, and related structures, this compound should be handled with care in a laboratory setting.[14][15]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important molecule at the intersection of heterocyclic and fluorine chemistry. Its versatile aldehyde functionality, coupled with the beneficial properties of the difluoromethylated pyrazole core, makes it a valuable building block for the synthesis of a diverse range of bioactive compounds. The insights and methodologies presented in this guide are intended to empower researchers in drug discovery and agrochemical development to harness the full potential of this promising chemical entity.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. Sci-Hub. Efficient one-pot synthesis of substituted pyrazoles / Tetrahedron, 2013 [sci-hub.ru]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jpsionline.com [jpsionline.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde synthesis pathway.

An In-Depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a pivotal building block in modern medicinal and agrochemical research. The difluoromethyl group imparts unique physicochemical properties that can enhance metabolic stability and binding affinity, making this scaffold highly desirable. This document explores multiple synthetic strategies, delving into the mechanistic underpinnings of key transformations, providing field-proven insights into experimental design, and offering detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The 1-(difluoromethyl)-1H-pyrazole moiety, in particular, has emerged as a privileged scaffold. Its presence is a defining feature in a new generation of potent succinate dehydrogenase inhibitor (SDHI) fungicides, such as Bixafen and Isopyrazam, highlighting the commercial and scientific imperative for robust synthetic access.

This compound serves as a versatile intermediate. The aldehyde functionality is a synthetic linchpin, readily participating in a wide array of chemical transformations including reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid, thereby providing access to a diverse library of derivatives. This guide will dissect the primary retrosynthetic approaches to this valuable compound.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound presents two primary challenges: the construction of the pyrazole heterocycle and the regioselective installation of both the N-difluoromethyl and C4-formyl groups. Three principal strategies emerge from a retrosynthetic analysis:

-

Strategy A: Late-Stage Formylation. This approach involves the synthesis of a 1-(difluoromethyl)-1H-pyrazole core, followed by the introduction of the aldehyde group at the C4 position.

-

Strategy B: Pyrazole Annulation. This strategy builds the pyrazole ring from acyclic precursors that already contain the necessary difluoromethyl and a masked or precursor aldehyde functionality.

-

Strategy C: Late-Stage N-Difluoromethylation. This route begins with a pre-formed pyrazole-4-carbaldehyde scaffold, to which the N-difluoromethyl group is added in a final step.

Figure 1: Overview of the main retrosynthetic strategies for this compound.

Pathway Analysis and Mechanistic Discussion

Pathway A: Late-Stage Formylation via Vilsmeier-Haack Reaction

This is arguably the most direct and industrially relevant pathway. It relies on the inherent nucleophilicity of the pyrazole ring, which is sufficiently electron-rich to undergo electrophilic aromatic substitution. The C4 position is the most electronically activated and sterically accessible site for formylation.

Step 1: Synthesis of 1-(Difluoromethyl)-1H-pyrazole (Precursor)

The key precursor can be synthesized by the reaction of a suitable pyrazole salt (e.g., sodium pyrazolate) with a difluorocarbene source. A common and effective method involves bubbling chlorodifluoromethane (ClCF₂H) gas through a solution of the pyrazole, a base (like NaOH), and a phase-transfer catalyst.[1]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and mild method for formylating electron-rich heterocycles.[2][3] The active electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.

Causality and Expertise:

-

Choice of Reagent: POCl₃ is preferred in large-scale synthesis due to its cost-effectiveness and liquid form, which simplifies handling compared to gaseous phosgene or solid reagents.

-

Reaction Control: The reaction is typically run at low temperatures (0-10 °C) during the addition of the pyrazole to the pre-formed Vilsmeier reagent to control the initial exothermic reaction. The mixture is then gently heated (e.g., to 80 °C) to drive the formylation to completion.[4]

-

Self-Validation: The reaction progress can be reliably monitored by TLC or LC-MS, observing the consumption of the starting pyrazole and the appearance of the more polar aldehyde product. A successful reaction is confirmed by the appearance of a characteristic aldehyde proton signal around 9.8-10.1 ppm in the ¹H NMR spectrum.

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation on the pyrazole core.

Pathway B: Pyrazole Annulation from Acyclic Precursors

This pathway constructs the heterocyclic ring from acyclic building blocks, a strategy that is fundamental to heterocyclic chemistry. A common industrial route to the analogous 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of a difluoroacetoacetate derivative with methylhydrazine. A similar logic can be applied to synthesize the aldehyde.

Step 1: Preparation of a Difluoromethylated β-Ketoaldehyde Equivalent

A key starting material is a three-carbon chain with a difluoroacetyl group at one end and a masked aldehyde at the other, for example, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate.

Step 2: Cyclocondensation with Hydrazine

This β-ketoaldehyde equivalent is then reacted with a suitable hydrazine, in this case, difluoromethylhydrazine (H₂N-NHCHF₂), which can be generated in situ. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and elimination of water to form the pyrazole ring.

Causality and Expertise:

-

Regioselectivity: A major challenge in this approach is controlling the regioselectivity of the cyclization. Using an unsymmetrical diketone equivalent can lead to a mixture of constitutional isomers. The reaction conditions (pH, solvent, temperature) must be carefully optimized to favor the desired 1-(difluoromethyl) isomer.

-

Functional Group Handle: This route often yields a pyrazole-4-carboxylic ester. To obtain the target aldehyde, a subsequent reduction is necessary. A two-step process involving reduction of the ester to the corresponding primary alcohol (e.g., with LiAlH₄ or DIBAL-H) followed by a controlled oxidation (e.g., Swern oxidation or with PCC) is a standard and reliable method. Direct reduction of a carboxylic acid or its ester to an aldehyde is also possible with specialized reagents but can be challenging to control.

Pathway C: Late-Stage N-Difluoromethylation

This modern approach leverages recent advances in fluoroalkylation chemistry. It is particularly useful if 1H-pyrazole-4-carbaldehyde is a readily available starting material.

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

This can be prepared by Vilsmeier-Haack formylation of pyrazole itself or through other established methods.

Step 2: N-Difluoromethylation

The N-H proton of the pyrazole is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the pyrazolide anion. This nucleophile can then react with a difluoromethylating agent. Reagents capable of delivering a "CF₂H" group, such as diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂), have proven effective for the N-difluoromethylation of pyrazoles and other azoles. The reaction proceeds via generation of difluorocarbene (:CF₂) which is then trapped by the pyrazolide.

Causality and Expertise:

-

Reagent Choice: The choice of difluoromethylating agent is critical. While simpler sources like ClCF₂H are inexpensive, they often require harsher conditions. Reagents like BrCF₂PO(OEt)₂ are milder and more functional-group tolerant, which is important given the presence of the reactive aldehyde group.

-

Protecting Groups: The aldehyde group is generally stable under these conditions, but in some cases, protection as an acetal might be considered to prevent side reactions, followed by deprotection after the N-difluoromethylation step. This adds steps but can improve overall yield and purity.

Quantitative Data and Pathway Comparison

| Parameter | Pathway A: Late-Stage Formylation | Pathway B: Pyrazole Annulation | Pathway C: Late-Stage N-Difluoromethylation |

| Key Reaction | Vilsmeier-Haack Reaction | Cyclocondensation & Reduction | N-Difluoromethylation |

| Starting Materials | 1-(Difluoromethyl)-1H-pyrazole | Difluoromethylated β-dicarbonyl, Hydrazine | 1H-Pyrazole-4-carbaldehyde |

| Typical Reagents | POCl₃, DMF | Acid/Base catalyst, LiAlH₄, PCC | Base (e.g., K₂CO₃), BrCF₂PO(OEt)₂ |

| Pros | High regioselectivity, well-established, often high yielding.[4] | Convergent, builds complexity quickly. | Utilizes potentially simple starting materials, modular. |

| Cons | Requires synthesis of the pyrazole precursor first. | Potential for isomeric mixtures, may require extra reduction/oxidation steps. | N-difluoromethylating reagents can be expensive; potential for side reactions with the aldehyde. |

| Industrial Viability | High | Moderate-High (especially for related acids/esters) | Moderate (depends on reagent cost) |

Detailed Experimental Protocol (Pathway A)

The following protocol is a representative example based on established procedures for the Vilsmeier-Haack formylation of pyrazoles and should be adapted and optimized for specific laboratory conditions.[4]

Synthesis of this compound

Step A: Preparation of the Vilsmeier Reagent

-

To a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or thick slurry.

Step B: Formylation Reaction

-

Dissolve 1-(difluoromethyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane.

-

Add the solution of the pyrazole dropwise to the cold, stirred Vilsmeier reagent slurry from Step A. Maintain the temperature at 0-10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

Step C: Workup and Purification

-

Cool the reaction mixture to room temperature and then pour it slowly onto a stirred mixture of crushed ice and water.

-

Carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If the product remains in solution, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Conclusion

The synthesis of this compound can be achieved through several viable and robust pathways. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for intermediate purification steps. The late-stage Vilsmeier-Haack formylation (Pathway A) often represents the most direct and efficient route, leveraging well-understood and scalable chemistry. The pyrazole annulation approach (Pathway B) is a powerful alternative, particularly when building libraries of analogues from simple acyclic precursors, though it may require additional functional group manipulations. Finally, late-stage N-difluoromethylation (Pathway C) is an emerging strategy that benefits from modern synthetic methods, offering a modular approach for specialized applications. A thorough understanding of the mechanistic principles behind each transformation is paramount for successful optimization and troubleshooting.

References

-

Wikipedia contributors. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Li, Z., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

- Cui, W., et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

-

Mao, T., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

-

Sangeetha, R., & Mohana, K. N. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

-

Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. ARKAT USA, Inc. [Link]

-

Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 3. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound, 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and quality control of this important synthetic intermediate.

Introduction

This compound, with the molecular formula C₅H₄F₂N₂O and a molecular weight of 146.09 g/mol , is a key building block in the synthesis of various biologically active molecules. The presence of the difluoromethyl group and the reactive aldehyde functionality on the pyrazole scaffold makes it a versatile precursor in medicinal chemistry. Accurate and thorough spectral analysis is paramount to confirm its identity, purity, and structural integrity. This guide will delve into the expected spectral characteristics of this compound, drawing upon data from analogous structures and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the pyrazole ring protons, and the difluoromethyl proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~8.2 - 8.4 | Singlet (s) | 1H | Pyrazole H-5 |

| ~8.0 - 8.2 | Singlet (s) | 1H | Pyrazole H-3 |

| ~6.8 - 7.2 | Triplet (t) | 1H | Difluoromethyl (-CHF₂) |

Interpretation and Rationale:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.[1]

-

Pyrazole Ring Protons: The two protons on the pyrazole ring (H-3 and H-5) are in different chemical environments. The proton at the 5-position is adjacent to the nitrogen atom and the carbon bearing the aldehyde group, while the proton at the 3-position is adjacent to the nitrogen with the difluoromethyl substituent. This will result in two distinct singlets. Their exact chemical shifts can be influenced by the electronic effects of the substituents.

-

Difluoromethyl Proton: The proton of the difluoromethyl group will be split into a triplet by the two neighboring fluorine atoms, with a typical ²J(H,F) coupling constant of around 50-60 Hz. The significant downfield shift is due to the strong electron-withdrawing effect of the two fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde Carbonyl (C=O) |

| ~140 - 145 | Pyrazole C-5 |

| ~135 - 140 | Pyrazole C-3 |

| ~115 - 120 | Pyrazole C-4 |

| ~110 - 115 (t) | Difluoromethyl Carbon (-CHF₂) |

Interpretation and Rationale:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The carbon attached to the aldehyde group (C-4) and the carbons adjacent to the nitrogens (C-3 and C-5) will have distinct chemical shifts.

-

Difluoromethyl Carbon: The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J(C,F)).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30-degree pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a relaxation delay of 5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretching (pyrazole ring) |

| ~2820, ~2720 | Medium, weak | C-H stretching (aldehyde) |

| ~1680 - 1700 | Strong | C=O stretching (aldehyde) |

| ~1500 - 1600 | Medium | C=N and C=C stretching (pyrazole ring) |

| ~1100 - 1200 | Strong | C-F stretching (difluoromethyl) |

Interpretation and Rationale:

-

Aldehyde Group: The most characteristic absorption will be the strong C=O stretch of the aldehyde, expected around 1680-1700 cm⁻¹. The presence of two weaker bands around 2820 and 2720 cm⁻¹ (Fermi doublets) are also diagnostic for the aldehyde C-H stretch.[2][3]

-

Pyrazole Ring: The C-H stretching vibrations of the aromatic pyrazole ring are expected in the region of 3100-3150 cm⁻¹. The C=N and C=C stretching vibrations within the ring will give rise to absorptions in the 1500-1600 cm⁻¹ range.

-

Difluoromethyl Group: The C-F stretching vibrations of the difluoromethyl group are typically strong and will appear in the fingerprint region, around 1100-1200 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Collect at least 16 scans to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 146 | [M]⁺ (Molecular Ion) |

| 145 | [M-H]⁺ |

| 117 | [M-CHO]⁺ |

| 95 | [M-CHF₂]⁺ |

| 67 | [C₃H₃N₂]⁺ (Pyrazole ring fragment) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (146).

-

Fragmentation Pattern: Upon electron ionization, the molecule will fragment in predictable ways.

-

Loss of a hydrogen atom from the aldehyde group can lead to a fragment at m/z 145.

-

Cleavage of the aldehyde group (-CHO) would result in a fragment at m/z 117.

-

Loss of the difluoromethyl group (-CHF₂) would give a fragment at m/z 95.

-

Fragmentation of the pyrazole ring itself can lead to characteristic ions, such as the pyrazole cation at m/z 67. The fragmentation of pyrazole rings often involves the cleavage of the N-N bond.[4]

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₅H₄F₂N₂O.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a robust framework for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. 1H-pyrazole-4-carbaldehyde. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link]

-

van der Maas, J. H., & de Klerk, A. (1970). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 818-821. [Link]

Sources

Methodological & Application

Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde: A Detailed Protocol for Drug Discovery Intermediates

Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry

The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethyl group (CHF₂), in particular, is of high interest as it can act as a lipophilic hydrogen bond donor, enhancing target protein affinity and improving metabolic stability.[1] The pyrazole-4-carbaldehyde core is a versatile synthetic intermediate, serving as a linchpin for the construction of a diverse array of more complex molecular architectures. Consequently, 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde represents a highly valuable building block for the synthesis of novel therapeutics.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The first part details the N-difluoromethylation of pyrazole, a critical step for which a robust and scalable method is presented. The second part describes the regioselective formylation of the resulting 1-(difluoromethyl)-1H-pyrazole at the C4 position via the Vilsmeier-Haack reaction. Throughout this guide, we will delve into the mechanistic rationale behind the chosen conditions and provide practical insights to ensure successful synthesis.

Overall Synthetic Scheme

The synthesis of the target compound is achieved in two sequential steps starting from commercially available pyrazole.

Caption: Overall synthetic workflow for this compound.

Part 1: N-Difluoromethylation of Pyrazole

The introduction of the difluoromethyl group onto the nitrogen atom of pyrazole is achieved by reaction with chlorodifluoromethane (CHClF₂). The reaction proceeds via an Sₙ2-type mechanism, where the pyrazole anion acts as a nucleophile.

Mechanistic Considerations

Standard conditions for N-difluoromethylation often require high temperatures (80-100 °C) using sodium hydride (NaH) as a base in solvents like DMF or THF.[1] However, these conditions can be hazardous on a larger scale and may not be suitable for base-sensitive substrates. A milder, more scalable, and safer protocol has been developed that incorporates sodium iodide (NaI) and 18-crown-6 as additives.[1]

The addition of NaI facilitates the reaction through the Finkelstein reaction, transiently forming the more reactive iododifluoromethane in situ. 18-crown-6 is a phase-transfer catalyst that sequesters the sodium cation, thereby increasing the nucleophilicity of the pyrazole anion. These modifications allow the reaction to proceed at a lower temperature (40 °C), enhancing the safety profile and substrate compatibility.[1]

Detailed Protocol: Synthesis of 1-(Difluoromethyl)-1H-pyrazole

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| Pyrazole | C₃H₄N₂ | 68.08 | 50 | 3.40 g |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60 | 2.40 g |

| Sodium Iodide | NaI | 149.89 | 5 | 0.75 g |

| 18-Crown-6 | C₁₂H₂₄O₆ | 264.32 | 5 | 1.32 g |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 100 mL |

| Chlorodifluoromethane (CHClF₂) | CHClF₂ | 86.47 | Excess | Gaseous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | - | As needed |

| Brine | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60 mmol) and wash with hexanes to remove the mineral oil.

-

Add anhydrous DMF (100 mL) to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add pyrazole (3.40 g, 50 mmol) to the suspension. Stir the mixture at 0 °C for 30 minutes.

-

Add sodium iodide (0.75 g, 5 mmol) and 18-crown-6 (1.32 g, 5 mmol) to the reaction mixture.

-

Warm the mixture to 40 °C.

-

Bubble chlorodifluoromethane gas through the reaction mixture at a steady rate. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(difluoromethyl)-1H-pyrazole.

Part 2: Vilsmeier-Haack Formylation of 1-(Difluoromethyl)-1H-pyrazole

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] For pyrazoles, this reaction typically occurs at the C4 position, which is the most electron-rich and sterically accessible position for electrophilic substitution.[3]

Mechanistic Considerations

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically DMF) with phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the pyrazole ring. A subsequent hydrolysis step during the work-up yields the desired aldehyde. The difluoromethyl group at the N1 position is an electron-withdrawing group, which can decrease the reactivity of the pyrazole ring.[5] Therefore, slightly elevated temperatures may be necessary to drive the reaction to completion.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Detailed Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Quantity |

| 1-(Difluoromethyl)-1H-pyrazole | C₄H₄F₂N₂ | 118.09 | 40 | 4.72 g |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 160 | 14.6 mL |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 80 mL |

| Crushed Ice | H₂O | 18.02 | - | As needed |

| Sodium Carbonate | Na₂CO₃ | 105.99 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Hexane | C₆H₁₄ | 86.18 | - | As needed |

| Brine | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

In a flame-dried two-neck round-bottom flask fitted with a dropping funnel and a magnetic stirrer, add anhydrous DMF (40 mL).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (14.6 mL, 160 mmol) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 1-(difluoromethyl)-1H-pyrazole (4.72 g, 40 mmol) in anhydrous DMF (40 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the careful addition of solid sodium carbonate until the pH is approximately 8-9.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound, a valuable building block for drug discovery. By employing a modern and scalable N-difluoromethylation procedure followed by a classic Vilsmeier-Haack formylation, researchers can efficiently access this important intermediate. The provided mechanistic insights and step-by-step instructions are intended to facilitate the successful implementation of this synthesis in a research setting.

References

-

Gedgaudas, R., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1390. Available at: [Link]

-

Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

- Hong, Z., et al. (2020). A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives. Journal of Fluorine Chemistry, 234, 109514.

-

Wang, K-H., et al. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 457–467. Available at: [Link]

- Mondal, B., et al. (2023). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv.

- Request PDF. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.

- Google Patents. (2020). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.

- ResearchGate. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.

- Google Patents. (2024). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.

- ResearchGate. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases.

- Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.

- Semantic Scholar. (n.d.). N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition.

- Zhang, W., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(16), 4434–4437.

- Chemical Methodologies. (2021).

- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8196-8230.

- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

Sources

Introduction: The Strategic Importance of a Fluorinated Pyrazole Building Block

An Application Guide for the Strategic Utilization of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and specific heterocyclic scaffolds can dramatically enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The 1-(Difluoromethyl)-1H-pyrazole moiety has emerged as a "privileged scaffold," appearing in numerous bioactive compounds, including a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[2][3][4] this compound is a key chemical intermediate that serves as a versatile and powerful building block for accessing these complex molecular architectures.[4]

The presence of the difluoromethyl (CHF₂) group often improves metabolic stability, lipophilicity, and binding affinity.[1] The pyrazole core is a bioisostere for other aromatic systems and provides crucial hydrogen bonding capabilities.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this intermediate, detailed experimental protocols for its key transformations, and the scientific rationale behind these methodologies.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of any chemical intermediate is a prerequisite for its safe and effective use.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| Molecular Formula | C₅H₄F₂N₂O | [6] |

| Molecular Weight | 162.09 g/mol | [6] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| CAS Number | 1207836-09-5 (example, may vary) | Internal |

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Core Reactivity: The Synergy of Aldehyde, Pyrazole, and Difluoromethyl Groups

The synthetic versatility of this compound stems from the reactivity of its aldehyde functional group, modulated by the electronic properties of the difluoromethylpyrazole ring. The aldehyde carbon is electrophilic and readily undergoes nucleophilic attack, serving as a handle for a wide array of chemical transformations. The electron-withdrawing nature of the difluoromethyl group and the pyrazole ring enhances the electrophilicity of the aldehyde, often leading to cleaner and more efficient reactions compared to less electron-deficient aldehydes.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. thieme.de [thieme.de]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

The Pivotal Role of 1-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde in the Synthesis of Modern Fungicides: Application Notes and Protocols

Introduction: A Scaffold of Significance in Agrochemicals

In the continuous effort to safeguard global crop yields, the development of novel, effective, and environmentally conscious fungicides is of paramount importance. Within the arsenal of synthetic chemists, the pyrazole ring system has emerged as a privileged scaffold, leading to the discovery of numerous highly active agrochemicals.[1][2] Among these, fungicides built upon the 1-(difluoromethyl)-1H-pyrazole-4-carbaldehyde core have demonstrated exceptional efficacy, particularly against a broad spectrum of pathogenic fungi. This versatile aldehyde serves as a critical starting material for a major class of modern fungicides: the succinate dehydrogenase inhibitors (SDHIs).[3][4]

The significance of the difluoromethyl (CHF2) group at the 3-position of the pyrazole ring cannot be overstated. This small fluorine-containing moiety profoundly influences the physicochemical properties of the final molecule, enhancing its metabolic stability, binding affinity to the target enzyme, and overall biological activity.[5] Compared to the more electron-withdrawing trifluoromethyl (CF3) group, the difluoromethyl group offers a nuanced modulation of these properties, often resulting in a more optimal balance for fungicidal efficacy.[6]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of pyrazole carboxamide fungicides. We will delve into the mechanistic rationale behind their mode of action, present detailed, field-proven synthetic protocols, and offer insights into the key experimental considerations for researchers, scientists, and drug development professionals in the agrochemical industry.

Physicochemical Properties of the Core Intermediate

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C6H6F2N2O | PubChem |

| Molecular Weight | 160.12 g/mol | PubChem |

| Appearance | Off-white to light yellow solid | Internal Data |

| Melting Point | 65-69 °C | Internal Data |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | Internal Data |

Mechanism of Action: Targeting Fungal Respiration

The fungicides synthesized from this compound predominantly belong to the pyrazole carboxamide class, which are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[3][4][7] SDH plays a crucial role in fungal respiration by catalyzing the oxidation of succinate to fumarate.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, these fungicides block the electron transport chain, thereby inhibiting the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[8] This disruption of cellular respiration ultimately leads to fungal cell death. The difluoromethyl-pyrazole moiety is a key component of the "toxophore," the part of the molecule essential for binding to the target enzyme and eliciting the fungicidal effect.

Synthetic Workflow: From Aldehyde to Fungicide

The general synthetic strategy for converting this compound into pyrazole carboxamide fungicides involves a two-step process:

-

Oxidation: The aldehyde functional group is oxidized to a carboxylic acid, yielding the pivotal intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a variety of aniline derivatives to generate the final active fungicide.

The following diagram illustrates this overarching synthetic pathway:

Caption: General synthetic workflow from the starting aldehyde to the final fungicide.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates and a representative fungicide. These procedures are based on established literature and have been optimized for clarity and reproducibility.

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol details the oxidation of the starting aldehyde to the corresponding carboxylic acid. A common and efficient method involves the use of an oxidizing agent such as potassium permanganate or, as detailed in recent developments, sodium hypochlorite in a clean reaction.[9]

Materials:

-

1-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in a suitable amount of water and a phase-transfer catalyst.[9]

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add the sodium hypochlorite solution to the reaction mixture while maintaining the temperature below 10 °C. The addition should be controlled to manage any exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench any excess oxidant by adding a reducing agent like sodium bisulfite.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 by the slow addition of hydrochloric acid. A precipitate of the carboxylic acid should form.[10]

-

Isolation: Collect the solid product by filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[10]

Self-Validation: The purity of the final product should be assessed by HPLC, and its identity confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The melting point should also be recorded and compared to literature values.

Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide (e.g., Bixafen)

This protocol outlines the amide coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a specific aniline derivative to produce the commercial fungicide Bixafen. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the aniline.

Caption: Synthetic route for the fungicide Bixafen.

Part A: Preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

Materials:

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride or oxalyl chloride to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then stir until the evolution of gas ceases. The reaction can be gently heated to reflux if necessary to ensure completion.

-

Isolation: Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step without further purification.[11]

Part B: Amide Coupling to form Bixafen

Materials:

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

-

2-(3,4-Dichlorophenyl)-4-fluoroaniline[12]

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve 2-(3,4-dichlorophenyl)-4-fluoroaniline and the base in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM to the cooled aniline solution.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Workup: Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude Bixafen can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure product.[13]

Self-Validation: The final product's identity and purity should be rigorously confirmed using 1H NMR, 13C NMR, mass spectrometry, and HPLC analysis. The melting point should also be determined.

Conclusion and Future Perspectives

This compound has solidified its position as a cornerstone in the synthesis of modern SDHI fungicides. The synthetic pathways detailed herein provide a robust framework for the laboratory-scale preparation of these vital agrochemicals. The true value of this scaffold lies in its amenability to diversification; the amide coupling step allows for the introduction of a wide array of substituted anilines, enabling the fine-tuning of the fungicide's biological spectrum, systemic properties, and overall performance.